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molecular formula C6H7FN2 B2745722 3-fluoro-N-methylpyridin-2-amine CAS No. 220714-69-2

3-fluoro-N-methylpyridin-2-amine

Cat. No. B2745722
M. Wt: 126.134
InChI Key: AMVFJTOQPSFLIL-UHFFFAOYSA-N
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Patent
US07262210B2

Procedure details

(3-Fluoro-pyridin-2-yl)-methylamine dihydrochloride (1.313 g, 6.60 mmol) (WO 00/75134 A1; Chem. Pharm. Bull. 33:565, 1985) was partitioned between ether (6 mL) and 2.5 M NaOH (5 mL; 12.5 mmol). The aqueous layer (pH approx. 8) was extracted with DCM (4×20 mL). The aqueous layer was then brought to pH ˜12 with 2.5 M NaOH and extracted with DCM (2×20 mL), and the DCM and ether layers were combined, dried (2×Na2SO4), and concentrated under rotary evaporation at <30° C. to provide the free base of the title compound as a clear dark brown oil (780 mg, 94%). 1H-NMR (300 MHz, CDCl3) δ 8.38 (dt, 1H), 7.39-7.32 (m, 1H), 7.24-7.17 (m, 1H), 4.06 (d, 2H), 1.83 (br s, 2H).
Name
(3-Fluoro-pyridin-2-yl)-methylamine dihydrochloride
Quantity
1.313 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Cl.Cl.[F:3][C:4]1[C:5]([NH:10][CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1.[OH-].[Na+]>CCOCC>[F:3][C:4]1[C:5]([NH:10][CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
(3-Fluoro-pyridin-2-yl)-methylamine dihydrochloride
Quantity
1.313 g
Type
reactant
Smiles
Cl.Cl.FC=1C(=NC=CC1)NC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer (pH approx. 8) was extracted with DCM (4×20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (2×Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under rotary evaporation at <30° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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